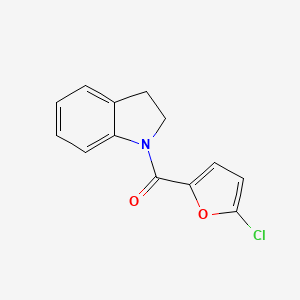
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone, also known as JWH-018, is a synthetic cannabinoid that acts on the cannabinoid receptors in the brain. It was first synthesized in 1995 by John W. Huffman, a professor at Clemson University, as part of his research on the endocannabinoid system. JWH-018 is a potent agonist of the CB1 and CB2 receptors, and it has been used extensively in scientific research to study the effects of cannabinoids on the body.
Mechanism of Action
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone works by binding to the CB1 and CB2 receptors in the brain and body, which are part of the endocannabinoid system. This system plays a role in regulating a variety of physiological processes, including pain, mood, appetite, and immune function. When (5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone binds to these receptors, it activates them and produces a range of effects, including euphoria, relaxation, and altered perception.
Biochemical and Physiological Effects:
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature, as well as altered mood, perception, and cognition. It has also been shown to have analgesic, anti-inflammatory, and anti-convulsant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone in lab experiments is its potency and selectivity for the CB1 and CB2 receptors, which allows researchers to study the effects of cannabinoids on the body in a controlled and precise manner. However, one of the limitations of using (5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone is its potential for abuse and addiction, as well as its potential to produce adverse side effects in humans.
Future Directions
There are several future directions for research on (5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone and other synthetic cannabinoids, including:
1. Development of new drugs for the treatment of medical conditions such as pain, inflammation, and epilepsy.
2. Study of the long-term effects of synthetic cannabinoids on the brain and body.
3. Investigation of the potential for synthetic cannabinoids to be used as tools for studying the endocannabinoid system and its role in various physiological processes.
4. Development of new methods for synthesizing and purifying synthetic cannabinoids.
5. Exploration of the potential for synthetic cannabinoids to be used in combination with other drugs for the treatment of medical conditions.
Synthesis Methods
The synthesis of (5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone involves several steps, including the reaction of 2,3-dihydroindole with 4-chlorobenzoyl chloride, followed by the addition of furan-2-carboxylic acid and the reduction of the resulting intermediate. The final product is a white crystalline powder that is soluble in organic solvents.
Scientific Research Applications
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone has been used in a variety of scientific research applications, including the study of the endocannabinoid system, the effects of cannabinoids on the brain and body, and the development of new drugs for the treatment of various medical conditions. It has been shown to have a high affinity for the CB1 receptor, which is primarily located in the brain, and the CB2 receptor, which is primarily located in the immune system.
properties
IUPAC Name |
(5-chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-12-6-5-11(17-12)13(16)15-8-7-9-3-1-2-4-10(9)15/h1-6H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDWWAURDZWBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C3=CC=C(O3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorofuran-2-yl)-(2,3-dihydroindol-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)
![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)
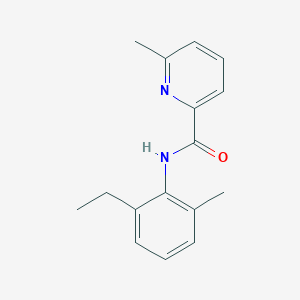


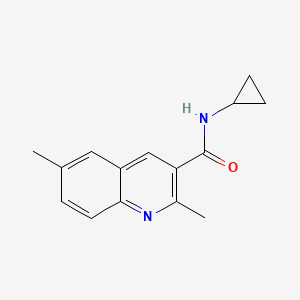

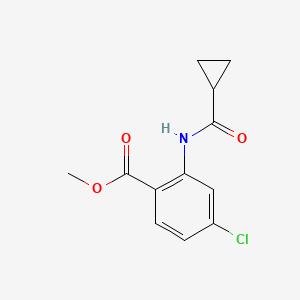
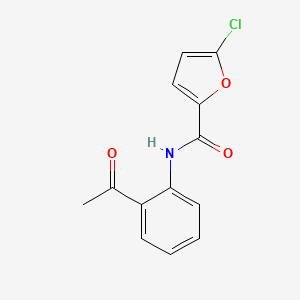
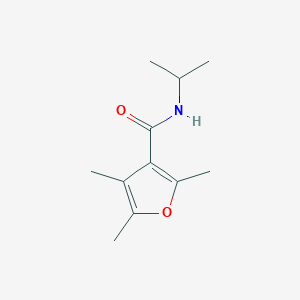
![1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472420.png)
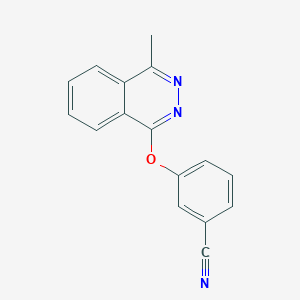
![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)
